b-Endorphin (18-31) (human)

Descripción general

Descripción

b-Endorphin (18-31) (human): is a peptide fragment derived from the larger b-Endorphin molecule. b-Endorphin is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin . b-Endorphin (18-31) specifically refers to the amino acid sequence from the 18th to the 31st position of the full b-Endorphin peptide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of b-Endorphin (18-31) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: : Industrial production of b-Endorphin (18-31) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, with rigorous quality control measures in place.

Análisis De Reacciones Químicas

Enzymatic Formation and Cleavage Sites

β-Endorphin (18-31) arises from the proteolytic cleavage of β-endorphin (1-31) at specific amino acid bonds. Key findings include:

-

Primary cleavage : β-Endorphin (1-31) undergoes hydrolysis at Leu¹⁷-Phe¹⁸ in inflamed tissue homogenates, producing β-endorphin (1-17) and (18-31) fragments .

-

Secondary cleavage : Further processing at Phe¹⁸-Lys¹⁹ yields shorter metabolites like β-endorphin (19-31) .

| Cleavage Site | Enzyme/Process | Resulting Fragment | Stability (MRT*) |

|---|---|---|---|

| Leu¹⁷-Phe¹⁸ | Inflammatory proteases | β-Endorphin (18-31) | High (longer retention) |

| Phe¹⁸-Lys¹⁹ | Tissue carboxypeptidases | β-Endorphin (19-31) | Moderate |

*MRT = Mean Residence Time in inflamed tissue homogenates .

Chemical Stability and pH Dependence

The fragment’s stability is influenced by environmental conditions:

-

Acidic environments (pH 5.5) : Accelerate hydrolysis of β-endorphin (1-31), increasing the yield of β-endorphin (18-31) .

-

Neutral conditions (pH 7.4) : Slower degradation rates, favoring longer retention of intact β-endorphin (1-31) .

Synthetic Modifications

β-Endorphin (18-31) has been synthesized for structure-activity studies:

-

Segment-coupling method :

-

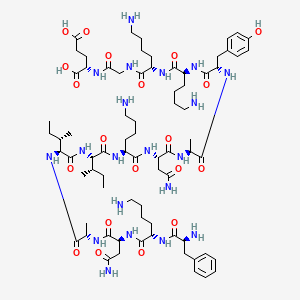

The peptide H-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu-OH (residues 18-31) was synthesized via solid-phase methods .

-

Modifications like citraconylation at Lys¹⁹,²⁴,²⁸,²⁹ enabled coupling with N-terminal fragments (e.g., β-endorphin 1-17) .

-

Key synthetic analog : [Gly¹⁷]-β-endorphin showed reduced analgesic potency (10%) and receptor binding (59%) compared to native β-endorphin .

-

Receptor Interactions and Non-Opioid Effects

β-Endorphin (18-31) lacks the N-terminal Tyr¹ critical for μ-opioid receptor (MOR) binding but exhibits non-opioid activities:

-

Immune modulation :

-

Cardiovascular effects : Reduces blood pressure in rats via undefined mechanisms .

Biotransformation Pathways

Incubation of β-endorphin (1-31) in inflamed tissue homogenates revealed:

-

Primary metabolites : β-Endorphin (18-31) and (19-31) are transient intermediates .

-

Degradation enzymes : Metalloproteases and serine proteases dominate hydrolysis .

| Metabolite | Enzymatic Pathway | Pharmacological Role |

|---|---|---|

| β-Endorphin (18-31) | Leu¹⁷-Phe¹⁸ cleavage | Immune modulation |

| β-Endorphin (19-31) | Phe¹⁸-Lys¹⁹ cleavage | Unknown (low stability) |

Structural Determinants of Activity

-

C-terminal sequence : Residues 18-31 include Lys²⁴, Lys²⁸, Lys²⁹ , critical for electrostatic interactions with cell membranes .

-

Acetylation : N-acetylated forms (e.g., N-acetyl-β-endorphin 1-31) lose opioid activity , but no data exists for acetylated (18-31).

Key Research Findings

-

Inflammation-driven processing : β-Endorphin (18-31) is enriched in inflamed tissue due to rapid cleavage of the parent peptide .

-

Non-opioid receptor targets : Binds to immune cell receptors independent of MOR/DOR/KOR .

-

Synthetic analogs : Structural modifications (e.g., Gly¹⁷ substitution) reduce opioid activity but retain partial binding .

Aplicaciones Científicas De Investigación

Pain Management

β-Endorphin (18-31) has been shown to exert potent analgesic effects. Research indicates that it is significantly more effective than morphine on a molar basis, making it a candidate for developing new pain relief therapies. Studies have demonstrated that this peptide can modulate pain pathways by binding to opioid receptors, particularly the mu-opioid receptor (MOR) .

Case Study: Analgesic Potency

- A study highlighted that β-endophins are 18 to 33 times more potent than morphine when measured per mole . This suggests that formulations based on β-Endorphin (18-31) could provide effective alternatives to traditional opioids with potentially lower side effects.

Immune Response Modulation

Recent findings have revealed that β-Endorphin (18-31) can influence immune responses, particularly during inflammatory conditions. It has been observed that this peptide can suppress pro-inflammatory cytokines such as IL-1β and TNF-α in synovial tissues during arthritis models .

Case Study: Inflammatory Response

- In a rat model of collagen-induced arthritis, treatment with β-Endorphin led to a marked reduction in inflammatory markers, suggesting its potential as an immunomodulatory agent .

Skin Protection Against UV Damage

β-Endorphin (18-31) has been studied for its protective effects against ultraviolet B (UVB)-induced skin damage. Research indicates that it can help maintain skin barrier integrity and reduce inflammation caused by UV exposure.

Case Study: UVB-Induced Skin Injury

- In vitro studies showed that treatment with β-Endorphin significantly decreased inflammatory responses and improved keratinocyte differentiation after UVB exposure, indicating its potential use in dermatological applications .

Behavioral Studies and Mental Health

Emerging research suggests a link between β-Endorphin levels and behaviors associated with stress and self-injury. Studies have indicated that individuals engaging in nonsuicidal self-injury (NSSI) may experience fluctuations in salivary β-Endorphin levels, which could reinforce such behaviors .

Case Study: Nonsuicidal Self-Injury

- A study involving female adults noted a positive correlation between the severity of self-inflicted injuries and levels of β-Endorphin, suggesting that this peptide might play a role in the psychological mechanisms underlying NSSI .

Comparative Data Table

Mecanismo De Acción

b-Endorphin (18-31) exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it inhibits the release of neurotransmitters such as substance P, which is involved in pain transmission. This leads to reduced pain perception and an overall analgesic effect. Additionally, b-Endorphin (18-31) can modulate the release of other neurotransmitters, such as dopamine, contributing to its mood-enhancing properties .

Comparación Con Compuestos Similares

Similar Compounds: : b-Endorphin (18-31) is part of the endogenous opioid peptide family, which includes other peptides such as alpha-endorphin and gamma-endorphin. These peptides share a common N-terminal sequence but differ in their C-terminal regions .

Uniqueness: : The uniqueness of b-Endorphin (18-31) lies in its specific amino acid sequence and its ability to selectively interact with opioid receptors. This selective interaction allows it to exert potent analgesic and mood-enhancing effects, distinguishing it from other endogenous opioid peptides .

Actividad Biológica

Beta-Endorphin (18-31) (human) is a fragment of the larger beta-endorphin peptide, which plays a crucial role in the body's endogenous opioid system. This fragment, consisting of 14 amino acids, is primarily known for its involvement in pain modulation, stress response, and various neurophysiological processes. This article examines the biological activity of beta-Endorphin (18-31), highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Beta-Endorphin (18-31) exerts its effects through interactions with the mu-opioid receptors (MOR), which are widely distributed in the central nervous system and peripheral tissues. Upon binding to these receptors, beta-Endorphin (18-31) activates intracellular signaling pathways that lead to:

- Analgesic Effects : It reduces pain perception by inhibiting the transmission of pain signals.

- Anti-inflammatory Effects : It modulates immune responses and reduces inflammation.

- Neurotransmitter Release : It influences the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and reward pathways .

Physiological Roles

Beta-Endorphin (18-31) is involved in several physiological processes, including:

- Stress Response : It is released during stress and contributes to stress relief and emotional regulation.

- Pain Management : It plays a significant role in the body's natural pain relief mechanisms.

- Reward and Pleasure : It is associated with feelings of pleasure and reward, influencing behaviors related to addiction and motivation .

Case Studies

-

Nonsuicidal Self-Injury (NSSI) :

A study assessed salivary beta-Endorphin levels in individuals engaging in NSSI. Results indicated that levels were significantly lower before self-injury acts but increased immediately after engagement. This suggests that individuals may use NSSI as a mechanism to trigger beta-Endorphin release, providing temporary relief from emotional distress . -

Pain Perception :

Research has demonstrated that individuals with chronic pain conditions often exhibit altered beta-Endorphin levels. Lower levels have been correlated with increased pain sensitivity, indicating a potential therapeutic target for managing chronic pain through modulation of beta-Endorphin pathways .

Data Table: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| NSSI and Beta-Endorphin | Increased levels post-injury; lower pre-injury levels | Suggests potential for using NSSI to trigger relief via beta-Endorphins |

| Chronic Pain | Altered beta-Endorphin levels correlate with pain sensitivity | Indicates potential for therapeutic interventions targeting beta-Endorphin pathways |

| Stress Response | Beta-Endorphins released during stress; linked to emotional regulation | Highlights role in managing stress-related disorders |

Therapeutic Applications

Beta-Endorphin (18-31) holds promise for various therapeutic applications:

- Pain Management : Due to its analgesic properties, it could be developed into treatments for chronic pain conditions.

- Stress Disorders : Its role in stress response suggests potential applications in treating anxiety and depression.

- Addiction Treatment : By modulating reward pathways, it may help in managing substance use disorders .

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H122N20O20/c1-7-41(3)61(95-74(113)62(42(4)8-2)94-64(103)44(6)85-71(110)56(39-58(82)98)92-68(107)50(23-13-17-33-77)87-65(104)48(80)36-45-20-10-9-11-21-45)73(112)90-52(25-15-19-35-79)69(108)93-55(38-57(81)97)70(109)84-43(5)63(102)91-54(37-46-26-28-47(96)29-27-46)72(111)89-51(24-14-18-34-78)67(106)88-49(22-12-16-32-76)66(105)83-40-59(99)86-53(75(114)115)30-31-60(100)101/h9-11,20-21,26-29,41-44,48-56,61-62,96H,7-8,12-19,22-25,30-40,76-80H2,1-6H3,(H2,81,97)(H2,82,98)(H,83,105)(H,84,109)(H,85,110)(H,86,99)(H,87,104)(H,88,106)(H,89,111)(H,90,112)(H,91,102)(H,92,107)(H,93,108)(H,94,103)(H,95,113)(H,100,101)(H,114,115)/t41-,42-,43-,44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVYNMXVAYKDHJ-FMKAWOOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H122N20O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1623.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.